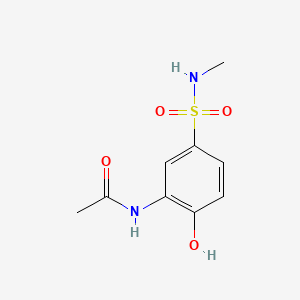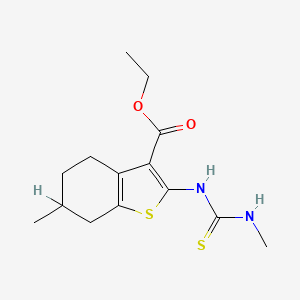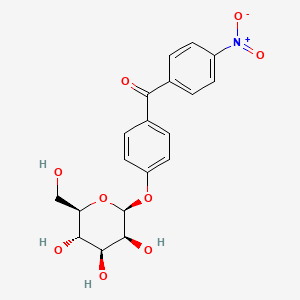
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of both a mannopyranosyloxy group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the coupling of a mannopyranosyl donor with a phenyl acceptor, followed by the introduction of a nitrophenyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling and ensure high yields. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The mannopyranosyloxy group can participate in substitution reactions, leading to the formation of various glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used for reduction reactions.
Substitution: Substitution reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s glycosylated structure makes it useful in studying carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The mannopyranosyloxy group can bind to carbohydrate-binding proteins, while the nitrophenyl group can participate in redox reactions, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar in structure but lacks the mannopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group instead of a nitro group.
Methanone, [1,1’-biphenyl]-4-ylphenyl-: Features a biphenyl structure instead of the mannopyranosyloxy group.
Uniqueness
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyloxy group and a nitrophenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
147029-71-8 |
|---|---|
分子式 |
C19H19NO9 |
分子量 |
405.4 g/mol |
IUPAC名 |
(4-nitrophenyl)-[4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19-/m1/s1 |
InChIキー |
XDTVKCFMTFAIDV-GYFISPQKSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
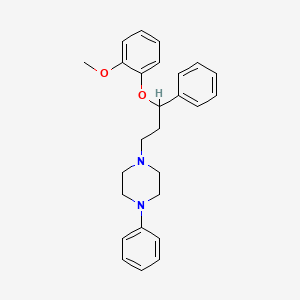

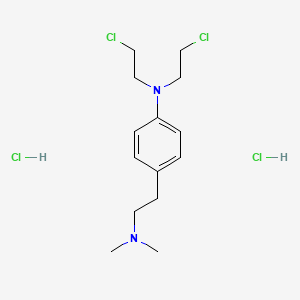
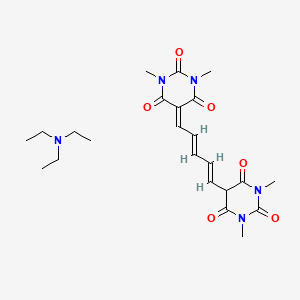
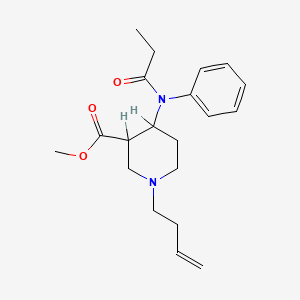
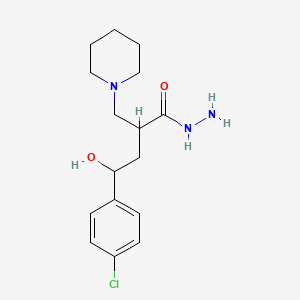
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)


